molecular formula C21H46N2S2 B8355740 Diamyl ammonium diamyl dithiocarbamate CAS No. 71902-20-0

Diamyl ammonium diamyl dithiocarbamate

Cat. No.: B8355740
CAS No.: 71902-20-0
M. Wt: 390.7 g/mol
InChI Key: UUCRJFKIBDDFJW-UHFFFAOYSA-N
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Description

Diamyl ammonium diamyl dithiocarbamate is a dithiocarbamate derivative characterized by two amyl (pentyl) groups bonded to the nitrogen atom of the dithiocarbamate ligand and an ammonium counterion. This compound is synthesized via the reaction of amylamine with carbon disulfide in the presence of a base, followed by neutralization with ammonium salts. The amyl substituents enhance lipophilicity, making it soluble in organic solvents and suitable for applications requiring hydrophobic interactions.

Dithiocarbamates are widely used in rubber vulcanization, lubricant additives, and as fungicides or chelating agents. This compound’s structure distinguishes it from simpler dithiocarbamates (e.g., ammonium dimethyldithiocarbamate) by its bulkier alkyl chains, which influence its thermal stability, solubility, and reactivity .

Properties

CAS No.

71902-20-0

Molecular Formula

C21H46N2S2

Molecular Weight

390.7 g/mol

IUPAC Name

dipentylazanium;N,N-dipentylcarbamodithioate

InChI

InChI=1S/C11H23NS2.C10H23N/c1-3-5-7-9-12(11(13)14)10-8-6-4-2;1-3-5-7-9-11-10-8-6-4-2/h3-10H2,1-2H3,(H,13,14);11H,3-10H2,1-2H3

InChI Key

UUCRJFKIBDDFJW-UHFFFAOYSA-N

Canonical SMILES

CCCCC[NH2+]CCCCC.CCCCCN(CCCCC)C(=S)[S-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Ammonium Dimethyldithiocarbamate
  • Structure : Smaller methyl groups instead of amyl chains.
  • Properties : Higher water solubility due to reduced hydrophobicity; decomposes in air, limiting its stability in open environments.
  • Applications : Primarily used as a fungicide and analytical reagent .
Lead Diamyl Dithiocarbamate
  • Structure : Lead cation replaces ammonium; amyl groups retained.
  • Properties : Higher thermal stability but significant toxicity due to lead content.
  • Applications : Rubber accelerator (e.g., in vulcanization processes) .
Zinc Diamyldithiocarbamate
  • Structure : Zinc cation instead of ammonium.
  • Properties : Enhanced metal-chelating capacity; used as an antioxidant and anti-wear agent in lubricants. Zinc derivatives are less toxic than lead analogs .
Diammonium Ethylenebis(dithiocarbamate)
  • Structure : Ethylene-bridged dithiocarbamate with ammonium ions.
  • Properties : Broader chelation capability for transition metals; applied in agriculture as a fungicide (e.g., Nabam).
  • Comparison: The ethylene bridge increases rigidity, reducing solubility in nonpolar solvents compared to diamyl derivatives .

Physicochemical Properties

Compound Solubility Thermal Stability Toxicity Key Applications
Diamyl ammonium diamyl DTC Organic solvents Moderate Low Rubber, lubricants
Ammonium dimethyldithiocarbamate Water, polar solvents Low Moderate Fungicide, synthesis
Lead diamyl DTC Limited in water High High (Pb hazard) Rubber accelerator
Zinc diamyl DTC Oils, greases High Low Lubricant additive
Diammonium ethylene DTC Water Moderate Low Agriculture, metal chelation

Industrial and Environmental Impact

  • Toxicity : Diamyl ammonium derivatives exhibit lower toxicity compared to lead-based dithiocarbamates, which are regulated due to heavy metal hazards .
  • Environmental Persistence : Bulkier alkyl chains (e.g., amyl) enhance persistence in hydrophobic environments, whereas simpler ammonium dithiocarbamates degrade faster in water .
  • Regulatory Status : Lead-based compounds face stringent restrictions (e.g., REACH), increasing demand for ammonium or zinc alternatives .

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